6-methyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
6-methyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Mechanism of Action
Target of Action
The primary target of 6-methyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition disrupts the normal cell cycle, leading to cell death.
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .
Biochemical Analysis
Biochemical Properties
6-Methyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 involves binding to the ATP-binding site of the enzyme, thereby inhibiting its activity and preventing cell proliferation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . Specifically, this compound affects the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. Additionally, it influences cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to CDK2, inhibiting its kinase activity and leading to cell cycle arrest . This compound also interacts with other biomolecules, such as transcription factors and signaling proteins, resulting in changes in gene expression and cellular function . Furthermore, it has been observed to induce oxidative stress in cells, contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Initially, it exhibits strong inhibitory activity against target enzymes and induces rapid cell death in cancer cells . Over extended periods, the compound may undergo degradation, leading to a decrease in its efficacy . Long-term studies have shown that continuous exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimal effective dose is required to achieve therapeutic benefits, while doses above this threshold result in toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in cells . The compound’s metabolism can also influence its pharmacokinetics and bioavailability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity . Additionally, it can accumulate in specific tissues, leading to localized effects .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity . The compound’s ability to target specific subcellular compartments contributes to its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1-phenyl-2-pyrazolin-5-one with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is heated under reflux, leading to the formation of the desired pyrazolo[3,4-d]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-methyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed
Oxidation: Formation of corresponding pyrazolo[3,4-d]pyrimidine-4-one derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with halogen or alkyl groups on the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
Comparison with Similar Compounds
6-methyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other similar compounds in terms of structure and biological activity:
Similar Compounds: Pyrazolo[3,4-d]pyrimidine, pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, and thioglycoside derivatives.
Properties
IUPAC Name |
6-methyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-8-14-11-10(12(17)15-8)7-13-16(11)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHIMSDXHPVZAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352324 | |
Record name | F0239-0945 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24802645 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
91974-63-9 | |
Record name | F0239-0945 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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